Computed Physicochemical Property Differentiation from CNS Drug-Like Benchmarks
The compound's computed physicochemical properties place it within favorable CNS drug-like chemical space, differentiating it from larger or more polar benzothiazole-piperazine analogs. Its XLogP3 of 4.4 and zero hydrogen bond donors align with optimal CNS penetration parameters, while the 3 rotatable bonds suggest limited conformational flexibility that may favor target binding [1][2].
| Evidence Dimension | CNS drug-likeness physicochemical profile |
|---|---|
| Target Compound Data | XLogP3 = 4.4; HBD = 0; HBA = 5; Rotatable bonds = 3; MW = 389.9 g/mol [1] |
| Comparator Or Baseline | CNS MPO desirability thresholds: XLogP ≤5; HBD ≤3; TPSA <90 Ų [2] |
| Quantified Difference | Target compound meets or exceeds all standard oral CNS drug-likeness criteria; no specific head-to-head comparator data available for this compound. |
| Conditions | Computed properties from PubChem 2025.09.15 release; benchmark values from published CNS MPO scoring guidelines. |
Why This Matters
For research programs targeting neurological indications, selecting a compound with a CNS-favorable physicochemical profile reduces the risk of poor brain penetration and pharmacokinetic failure, a critical factor when comparing procurement options within the benzothiazole-piperazine class.
- [1] PubChem. (2025). Computed Properties for CID 7597375. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety. ACS Chemical Neuroscience, 1(6), 420–434. View Source
